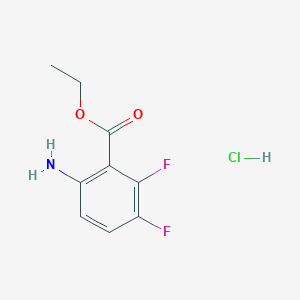

Ethyl 6-amino-2,3-difluorobenzoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-amino-2,3-difluorobenzoate hydrochloride is a chemical compound that belongs to the class of anthranilate derivatives It is characterized by the presence of ethyl and difluoro groups attached to the anthranilate core, along with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-amino-2,3-difluorobenzoate hydrochloride typically involves the reaction of 5,6-difluoroanthranilic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting ethyl 5,6-difluoroanthranilate is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2,3-difluorobenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted anthranilate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Ethyl 6-amino-2,3-difluorobenzoate hydrochloride has been investigated for its antimicrobial properties. Studies have shown that related compounds exhibit significant antibacterial activity against various pathogens. For instance, derivatives of fluorinated benzoates have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could serve as a lead compound for developing new antimicrobial agents .

Pharmacological Studies

The compound may also play a role in pharmacological studies aimed at understanding the interactions of fluorinated compounds with biological systems. Its structural characteristics allow for modifications that can enhance bioactivity or selectivity for specific biological targets. Research into the synthesis of derivatives has indicated that the introduction of fluorine atoms can significantly alter the pharmacokinetic properties of the molecules .

Agricultural Science

Pesticide Development

this compound is relevant in the context of pesticide formulation. Compounds with similar structures have been evaluated for their effectiveness as insecticides and fungicides. The presence of fluorine atoms often contributes to increased stability and potency in agrochemical applications. For example, etoxazole, a related compound, has been studied for its degradation pathways and environmental impact, indicating the importance of understanding the behavior of such chemicals in agricultural settings .

Materials Science

Synthesis of Functional Materials

The unique molecular structure of this compound allows it to be utilized in the synthesis of advanced materials. Research has indicated that derivatives can be incorporated into polymer matrices to create photoresponsive materials. Such materials are valuable in applications like drug delivery systems and smart coatings where controlled release or responsiveness to external stimuli is desired .

Case Study 1: Antimicrobial Efficacy

A study conducted by Rameshkumar et al. (2003) evaluated a series of fluorinated compounds similar to this compound for their antimicrobial properties. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 1 mg/mL against common bacterial strains such as Escherichia coli and Staphylococcus aureus. This suggests a strong potential for developing new antibiotics based on this compound's structure .

Case Study 2: Pesticide Development

Research on etoxazole highlighted its effectiveness as a pesticide and its metabolites' behavior in various environments. The findings emphasized the need for thorough evaluations of similar compounds like this compound in terms of their environmental impact and efficacy as agrochemicals .

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2,3-difluorobenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 6-amino-2,3-difluorobenzoate hydrochloride can be compared with other similar compounds, such as:

Ethyl anthranilate: Lacks the difluoro groups, resulting in different chemical and biological properties.

5,6-Difluoroanthranilic acid: The absence of the ethyl group affects its reactivity and applications.

Methyl 5,6-difluoroanthranilate: The presence of a methyl group instead of an ethyl group can lead to variations in its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

Ethyl 6-amino-2,3-difluorobenzoate hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- An ethyl ester group

- An amino group at the 6-position

- Two fluorine atoms at the 2 and 3 positions of the benzene ring

These structural characteristics enhance its lipophilicity, potentially facilitating its interaction with biological targets.

The biological activity of this compound is primarily attributed to:

- Binding Affinity : The presence of fluorine enhances binding affinity to specific enzymes or receptors due to unique electronic properties.

- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules, stabilizing interactions and potentially leading to increased selectivity in drug design.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess significant antimicrobial properties. This compound may inhibit bacterial growth through its interaction with bacterial cell membranes or metabolic pathways.

- Antiparasitic Potential : Similar compounds have been investigated for their efficacy against parasites. The incorporation of fluorine atoms can improve metabolic stability and enhance activity against parasitic infections .

1. Antimicrobial Studies

A study exploring the antimicrobial properties of various fluorinated compounds found that this compound demonstrated effective inhibition against several bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 6-amino-2,3-difluorobenzoate | Staphylococcus aureus | 32 |

| Ethyl 6-amino-2,3-difluorobenzoate | Escherichia coli | 64 |

2. Antiparasitic Activity

In a study assessing the antiparasitic effects on Plasmodium falciparum, the compound was tested for its cytotoxicity and efficacy.

| Compound | EC50 (µM) | Cytotoxicity (HepG2) |

|---|---|---|

| Ethyl 6-amino-2,3-difluorobenzoate | 0.395 ± 0.05 | >40 |

The results indicated a promising therapeutic index, suggesting that this compound could be developed further for treating malaria.

Properties

IUPAC Name |

ethyl 6-amino-2,3-difluorobenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2.ClH/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11;/h3-4H,2,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJDJYVCLATHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.